molecular formula C5H3IN4 B15066475 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B15066475
M. Wt: 246.01 g/mol
InChI Key: QTEPSNRIXHMSKM-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves the iodination of a preformed pyrazolo[4,3-d]pyrimidine scaffold. One common method includes the reaction of pyrazolo[4,3-d]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-pyrazolopyrimidine derivative, while coupling with a boronic acid would produce a biaryl-pyrazolopyrimidine .

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Fluoro-1H-pyrazolo[4,3-d]pyrimidine

Uniqueness

3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3IN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

QTEPSNRIXHMSKM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)I

Origin of Product

United States

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